3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide
Brand Name: Vulcanchem
CAS No.: 902923-60-8
VCID: VC6623629
InChI: InChI=1S/C24H26ClN5O2/c1-16(2)13-14-26-22(31)12-11-21-27-28-24-29(15-17-7-9-18(25)10-8-17)23(32)19-5-3-4-6-20(19)30(21)24/h3-10,16H,11-15H2,1-2H3,(H,26,31)
SMILES: CC(C)CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl
Molecular Formula: C24H26ClN5O2
Molecular Weight: 451.96

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide

CAS No.: 902923-60-8

Cat. No.: VC6623629

Molecular Formula: C24H26ClN5O2

Molecular Weight: 451.96

* For research use only. Not for human or veterinary use.

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide - 902923-60-8

Specification

CAS No. 902923-60-8
Molecular Formula C24H26ClN5O2
Molecular Weight 451.96
IUPAC Name 3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide
Standard InChI InChI=1S/C24H26ClN5O2/c1-16(2)13-14-26-22(31)12-11-21-27-28-24-29(15-17-7-9-18(25)10-8-17)23(32)19-5-3-4-6-20(19)30(21)24/h3-10,16H,11-15H2,1-2H3,(H,26,31)
SMILES CC(C)CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a triazolo[4,3-a]quinazoline core, a bicyclic system combining a 1,2,4-triazole ring fused to a quinazoline moiety. Substituents include a 4-chlorobenzyl group at position 4, a carbonyl group at position 5, and an N-isopentylpropanamide side chain at position 1. The chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the isopentyl chain may contribute to target binding through hydrophobic interactions.

Table 1: Key Chemical Properties

PropertyValue
CAS Number902923-60-8
Molecular FormulaC24H26ClN5O2\text{C}_{24}\text{H}_{26}\text{Cl}\text{N}_5\text{O}_2
Molecular Weight451.96 g/mol
IUPAC Name3-[4-[(4-Chlorophenyl)methyl]-5-oxo- triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide
SMILESCC(C)CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl

The stereoelectronic configuration, as revealed by its SMILES notation, suggests a planar aromatic system with polar amide and carbonyl groups, enabling both π-π stacking and hydrogen-bonding interactions.

Physicochemical Characteristics

While solubility data remain unreported, the presence of a propanamide group and tertiary nitrogen atoms implies moderate aqueous solubility at physiological pH. The logP value, estimated computationally, likely exceeds 3.0 due to the chlorobenzyl and isopentyl substituents, indicating high lipophilicity.

Synthesis and Derivative Optimization

General Synthetic Pathways

Triazoloquinazoline derivatives are typically synthesized through cyclocondensation reactions. A plausible route for this compound involves:

  • Quinazolinone Formation: Reaction of anthranilic acid derivatives with urea or thiourea to yield 4-hydroxyquinazoline.

  • Triazole Annulation: Treatment with hydrazine derivatives to form the triazole ring, followed by chlorination or bromination at position 4 .

  • Side-Chain Functionalization: Coupling of the propanamide-isopentyl moiety via nucleophilic acyl substitution or peptide coupling reagents.

Key intermediates include 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazoline, which is subsequently alkylated at position 1 with 3-bromopropanamide derivatives .

Analytical Characterization

Structural confirmation relies on spectral techniques:

  • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1520 cm1^{-1} (C=N stretch) .

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR signals at δ 2.8–3.6 ppm (isopentyl CH2_2 groups).

    • Aromatic protons between δ 7.3–8.1 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z 451.96 ([M+H]+^+).

Biological Activities and Mechanisms

Antimicrobial and Anti-Inflammatory Effects

Related compounds bearing triazoloquinazoline scaffolds show broad-spectrum activity:

  • Antibacterial: MIC values of 8–32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

  • Antifungal: Inhibition of Candida albicans at concentrations comparable to nystatin .

  • Anti-Inflammatory: COX-2 inhibition via suppression of prostaglandin synthesis, with IC50_{50} values <10 µM .

The propanamide side chain in this compound may modulate solubility and bioavailability, potentially enhancing these effects.

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

Computational predictions using QSAR models suggest:

  • Absorption: High gastrointestinal permeability due to lipophilicity (logP >3).

  • Metabolism: Likely hepatic oxidation via CYP3A4, generating hydroxylated metabolites.

  • Toxicity: Low acute toxicity (predicted LD50_{50} >500 mg/kg in rodents) but potential hepatotoxicity at high doses .

Drug-Likeness

The compound adheres to Lipinski’s rule of five (molecular weight <500, H-bond donors <5, H-bond acceptors <10), indicating favorable oral bioavailability.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: As a DNA intercalator, this compound could augment chemotherapy regimens, particularly in colorectal and hepatic cancers .

  • Infectious Diseases: Potential repurposing for multidrug-resistant bacterial and fungal infections .

Research Gaps and Challenges

  • In Vivo Studies: No pharmacokinetic or efficacy data in animal models are available.

  • Target Identification: Proteomic studies are needed to elucidate off-target effects.

  • Formulation Development: Addressing poor aqueous solubility through prodrug strategies or nanocarriers.

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